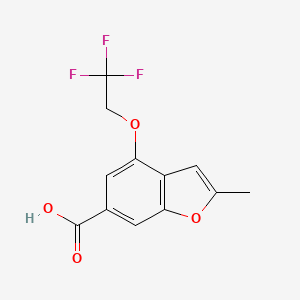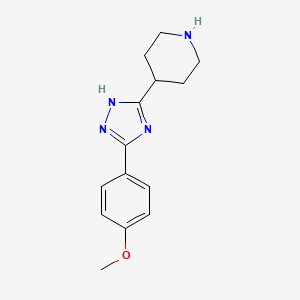
2-Phenyl-6-(piperazin-1-yl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-6-(piperazin-1-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with phenyl and piperazine substituents. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-(piperazin-1-yl)pyridazin-3(2H)-one typically involves the formation of the pyridazinone core followed by the introduction of the phenyl and piperazine groups. Common synthetic routes may include:
Cyclization Reactions: Starting from hydrazine derivatives and diketones to form the pyridazinone ring.
Substitution Reactions: Introducing the phenyl group via electrophilic aromatic substitution.
Nucleophilic Substitution: Attaching the piperazine moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could target the pyridazinone core or the phenyl ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the phenyl ring and the piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents, etc.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
2-Phenyl-6-(piperazin-1-yl)pyridazin-3(2H)-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on the specific biological activity of the compound. Generally, it could involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylpyridazin-3(2H)-one: Lacks the piperazine moiety.
6-(Piperazin-1-yl)pyridazin-3(2H)-one: Lacks the phenyl group.
Phenylpiperazine derivatives: Similar structure but different core.
Uniqueness
2-Phenyl-6-(piperazin-1-yl)pyridazin-3(2H)-one is unique due to the combination of the pyridazinone core with both phenyl and piperazine substituents, which may confer distinct biological activities and chemical properties.
Propriétés
Formule moléculaire |
C14H16N4O |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
2-phenyl-6-piperazin-1-ylpyridazin-3-one |
InChI |
InChI=1S/C14H16N4O/c19-14-7-6-13(17-10-8-15-9-11-17)16-18(14)12-4-2-1-3-5-12/h1-7,15H,8-11H2 |
Clé InChI |
OEDVRBJXPRQPHX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=NN(C(=O)C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Dimethoxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B11806777.png)


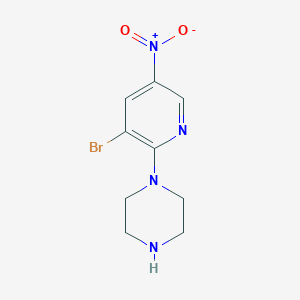
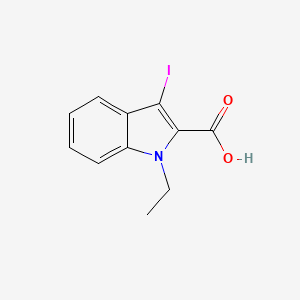
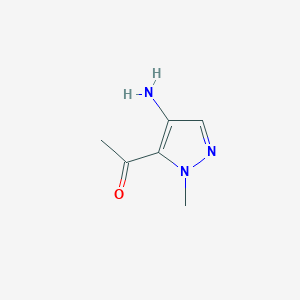

![4-Hydroxy-6-oxo-3-phenyl-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11806837.png)
